N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide
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Overview
Description
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a bromine atom, a thiadiazole ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide typically involves multiple steps:
Formation of the 5-bromofuran-2-yl intermediate: This can be achieved by bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the 1,2,4-thiadiazole ring: This step involves the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative, followed by cyclization.
Coupling of the intermediates: The 5-bromofuran-2-yl intermediate is then coupled with the thiadiazole ring under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent.
Introduction of the phenoxyacetamide moiety: This final step involves the reaction of the coupled intermediate with 4-methylphenoxyacetic acid or its derivative, using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: De-brominated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Material Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromofuran-2-yl)-1,3-dioxolane:
N-[(5-bromofuran-2-yl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)aniline: A compound with a similar furan structure but different functional groups.
Uniqueness
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide is unique due to its combination of a bromofuran ring, a thiadiazole ring, and a phenoxyacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H12BrN3O3S |
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Molecular Weight |
394.2 g/mol |
IUPAC Name |
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H12BrN3O3S/c1-9-2-4-10(5-3-9)21-8-13(20)17-15-18-14(19-23-15)11-6-7-12(16)22-11/h2-7H,8H2,1H3,(H,17,18,19,20) |
InChI Key |
IIDSNLCAVNRHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(O3)Br |
Origin of Product |
United States |
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